2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid
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Overview
Description
“2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Piperidine derivatives have been studied extensively for their synthesis and pharmacological applications . The synthesis of such compounds often involves complex organic reactions, including cyclization, hydrogenation, and multicomponent reactions .
Molecular Structure Analysis
The molecular structure of a compound like “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” can significantly affect its properties and reactivity . Factors such as bond strengths, stability of the conjugate base, and the presence of functional groups all play a role .
Chemical Reactions Analysis
The chemical reactions involving “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would depend on its specific structure and functional groups. For example, if it contains an acetic acid moiety, it could participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid” would be influenced by its specific molecular structure .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks for drug construction due to their diverse chemical reactivity. Researchers have explored various synthetic methods for creating substituted piperidines, including cyclization, annulation, and multicomponent reactions. EN300-7531194’s piperidine moiety may offer opportunities for designing novel drugs with specific pharmacological properties .
Spiropiperidines in Chemical Biology
Spiropiperidines, a class of piperidine derivatives, have gained attention in chemical biology. These compounds exhibit unique structural features and biological activities. EN300-7531194’s spiropiperidine scaffold could be explored for applications such as enzyme inhibition, protein-protein interactions, or cellular imaging .
Natural Product Synthesis
Piperidines occur naturally in alkaloids and other bioactive compounds. Researchers have synthesized natural piperidines or their analogs for drug discovery. EN300-7531194’s structure may inspire the synthesis of alkaloid-like molecules with potential therapeutic effects .
Biological Evaluation and Pharmacological Activity
EN300-7531194 should undergo rigorous biological evaluation to assess its pharmacological activity. Researchers can explore its interactions with receptors, enzymes, and cellular pathways. Preclinical studies may reveal its potential as an antiviral, anticancer, or anti-inflammatory agent .
Nitrogen Atom Deletion Reactions
Recent advances include nitrogen atom deletion reactions, allowing “skeletal editing” of organic molecules. EN300-7531194’s piperidine ring could be modified using innovative methods, expanding its chemical space and potential applications .
X-Ray Powder Diffraction (XRD) Studies
EN300-7531194’s crystal structure can be elucidated using XRD. Researchers can analyze its lattice arrangement, intermolecular interactions, and polymorphism. XRD data contribute to drug formulation, stability, and quality control .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3S)-1-prop-2-enoylpiperidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-4-8(7-11)6-10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOLKKBBHYAMQW-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid |
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